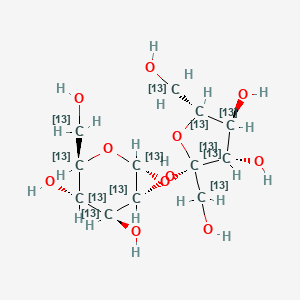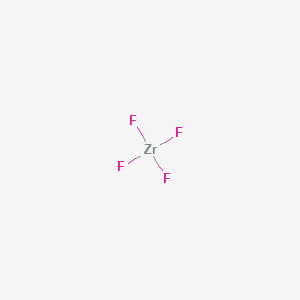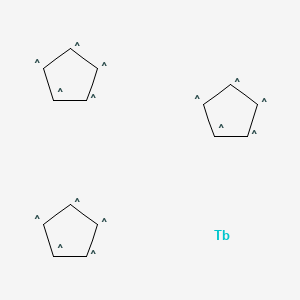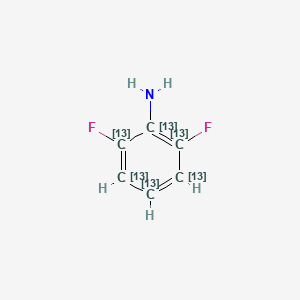
Tris(tetramethylcyclopentadienyl)terbium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tetramethylcyclopentadienyl)terbium(III) is an organometallic compound with the chemical formula C27H39Tb. It is composed of a terbium ion coordinated with three tetramethylcyclopentadienyl ligands. This compound is notable for its applications in various fields, including catalysis, thin film deposition, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(tetramethylcyclopentadienyl)terbium(III) typically involves the reaction of terbium chloride with tetramethylcyclopentadiene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of automated reactors and controlled environments ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Tris(tetramethylcyclopentadienyl)terbium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium oxides.
Substitution: Ligands can be substituted with other cyclopentadienyl derivatives or different ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperatures.
Substitution: Various cyclopentadienyl derivatives or ligands in the presence of a base.
Complex Formation: Organic solvents and coordinating agents
Major Products:
Oxidation: Terbium oxides.
Substitution: New organometallic compounds with different ligands.
Complex Formation: Metal-organic complexes
Scientific Research Applications
Tris(tetramethylcyclopentadienyl)terbium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Medicine: Investigated for use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in thin film deposition for electronic devices, LED manufacturing, and materials science
Mechanism of Action
The mechanism of action of Tris(tetramethylcyclopentadienyl)terbium(III) involves its ability to coordinate with other molecules and ions. The terbium ion can interact with various substrates, facilitating catalytic reactions. The tetramethylcyclopentadienyl ligands provide stability and enhance the compound’s reactivity. The compound’s luminescent properties are due to the electronic transitions within the terbium ion .
Comparison with Similar Compounds
- Tris(tetramethylcyclopentadienyl)europium(III)
- Tris(isopropylcyclopentadienyl)terbium(III)
- Terbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Tris(cyclopentadienyl)terbium(III)
Comparison: Tris(tetramethylcyclopentadienyl)terbium(III) is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other similar compounds. Its luminescent properties and catalytic efficiency make it particularly valuable in applications where these characteristics are essential .
Properties
Molecular Formula |
C27H39Tb |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
terbium(3+);1,2,3,4-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Tb/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
InChI Key |
MNDUSBDNOLAQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C([CH-]1)C)C)C.CC1=C(C(=C([CH-]1)C)C)C.CC1=C(C(=C([CH-]1)C)C)C.[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)





